2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile
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Overview
Description
“2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile” is a chemical compound with the molecular weight of 372.7 g/mol . It is a solid at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C18H8ClF3N4 . The InChI code is 1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H .
Physical and Chemical Properties Analysis
This compound has a boiling point of 210°C . It is a solid at ambient temperature .
Scientific Research Applications
Novel Synthesis of Polyfunctional Pyridine Derivatives
One study explored the reaction of malononitrile with ethyl cyanoacetate, resulting in the creation of a polyfunctional substituted pyridine derivative. This compound could further react with various agents to yield a range of products, including phenylhydrazone and pyrido[2,3-d]pyridazine derivatives, highlighting its utility in synthesizing complex heterocyclic compounds (R. Mohareb & S. M. Fahmy, 1985).
Multifunctional Dicyanopyridine Derivatives
Another research demonstrated the synthesis of multifunctional dicyanopyridine derivatives through Vilsmeier formylation of malononitrile. This process yielded compounds like (dimethylamino-methylene)malononitrile and various pyridine derivatives, showcasing the compound's versatility in forming bases for further chemical reactions (M. Mittelbach & H. Junek, 1982).
Push–Pull Chromophores Synthesis
Research into the synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles revealed a promising approach to novel groups of push–pull chromophores. These are functionalized analogs of the widely used tricyanofuran (TCF) series chromophores, indicating the compound's application in materials science (M. Y. Belikov et al., 2018).
Antioxidant Agents Development
Another study focused on synthesizing 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives from the bis(methylthio)methylene malononitrile, showcasing the compound's potential in developing potent antioxidant agents (S. Vartale et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8ClF3N4/c19-15-6-13(18(20,21)22)9-25-17(15)26-10-12(5-11(7-23)8-24)14-3-1-2-4-16(14)26/h1-6,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLAQPNYKRQHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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